(3-Bromo-5-fluorophenyl)methanesulfonyl chloride (3-Bromo-5-fluorophenyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481254
InChI: InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2
SMILES: C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53 g/mol

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC13481254

Molecular Formula: C7H5BrClFO2S

Molecular Weight: 287.53 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride -

Specification

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
IUPAC Name (3-bromo-5-fluorophenyl)methanesulfonyl chloride
Standard InChI InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2
Standard InChI Key YBZCSCNZKBZOMK-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl
Canonical SMILES C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride belongs to the class of aryl sulfonyl chlorides, which are widely employed as electrophilic reagents in organic transformations. The compound’s structure comprises a benzene ring with three substituents:

  • A bromine atom at the meta position (C3),

  • A fluorine atom at the para position relative to bromine (C5),

  • A methanesulfonyl chloride group (-SO2_2Cl) attached to the methylene carbon at the benzylic position.

The presence of electron-withdrawing groups (Br, F, and -SO2_2Cl) creates a highly polarized aromatic system, enhancing its reactivity toward nucleophilic substitution and cross-coupling reactions . The molecular geometry and electronic distribution have been computationally modeled, revealing a planar aromatic ring with bond angles consistent with sp2^2 hybridization at the carbon centers .

Synthesis Methodologies

Process Optimization

The patent methodology emphasizes ultrasound-assisted synthesis, which enhances reaction kinetics and yield (90–92% reported for analogous compounds). Critical parameters include:

  • Temperature: Maintained at 20–25°C to prevent side reactions.

  • Solvent System: Dichloromethane (DCM) and water facilitate phase separation, simplifying purification.

  • Stoichiometry: A slight excess of NaBr (1.03 mol per 1 mol substrate) ensures complete bromination .

Table 1: Representative Synthesis Conditions

ParameterValue
Precursor4-Fluorotoluene
Brominating AgentNaBr/HCl
Oxidizing AgentNaClO (8–10% aqueous solution)
Reaction Time1 hour (dropwise addition)
Yield90–92%

Physicochemical Properties

Predicted and Experimental Data

The compound’s properties are derived from computational models and analogous sulfonyl chlorides :

Table 2: Physicochemical Profile

PropertyValue
Boiling Point351.4 ± 32.0 °C (Predicted)
Density1.813 ± 0.06 g/cm³ (Predicted)
Molecular Weight287.54 g/mol
SolubilityInsoluble in water; soluble in DCM, THF

Applications in Organic Synthesis

Pharmaceutical Intermediates

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride is a versatile building block in drug discovery. Notable applications include:

  • Peptide Coupling: The sulfonyl chloride group reacts with amines to form sulfonamides, a common motif in protease inhibitors (e.g., Ramipril and Valsartan) .

  • Cross-Coupling Reactions: The bromine atom enables Suzuki-Miyaura couplings, facilitating the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies .

Material Science

The compound’s aromatic rigidity and halogen content make it suitable for synthesizing liquid crystals and polymeric sulfonates, which exhibit enhanced thermal stability and ionic conductivity .

Future Directions

Research opportunities include:

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for targeted cancer therapies.

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